molecular formula C25H12K2N4O11 B13757494 Benzoic acid, 4,4'-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt CAS No. 78506-80-6

Benzoic acid, 4,4'-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt

Cat. No.: B13757494
CAS No.: 78506-80-6
M. Wt: 622.6 g/mol
InChI Key: YZSMLVDTTQOPKP-UHFFFAOYSA-L
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Description

Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a benzylidene-trioxohexahydropyrimidine core, further substituted with nitro groups and dipotassium salts. Its intricate structure allows for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine under controlled conditions. The introduction of nitro groups is achieved through nitration reactions, often using nitric acid and sulfuric acid as reagents. The final step involves the neutralization of the compound with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Condensation Reaction: Mixing benzoic acid derivatives with benzylidene-trioxohexahydropyrimidine in a solvent like ethanol or methanol.

    Nitration: Carefully adding nitric acid and sulfuric acid to introduce nitro groups.

    Neutralization: Adding potassium hydroxide to form the dipotassium salt.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products

    Amines: From reduction of nitro groups.

    Quinones: From oxidation of the aromatic rings.

    Halogenated Compounds: From electrophilic substitution reactions.

Scientific Research Applications

Benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The benzylidene-trioxohexahydropyrimidine core may interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4,4’-(2,1,3-benzothiadiazole-4,7-diyl)bis-: Similar structure but with a benzothiadiazole core.

    4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the benzylidene-trioxohexahydropyrimidine core.

    4,4’-(2,1,3-benzoselenadiazole-4,7-diyl)dibenzoic acid: Similar structure with a benzoselenadiazole core.

Uniqueness

The uniqueness of benzoic acid, 4,4’-(5-benzylidene-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) lies in its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

78506-80-6

Molecular Formula

C25H12K2N4O11

Molecular Weight

622.6 g/mol

IUPAC Name

dipotassium;4-[5-benzylidene-3-(4-carboxylato-3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-1-yl]-2-nitrobenzoate

InChI

InChI=1S/C25H14N4O11.2K/c30-21-18(10-13-4-2-1-3-5-13)22(31)27(15-7-9-17(24(34)35)20(12-15)29(39)40)25(36)26(21)14-6-8-16(23(32)33)19(11-14)28(37)38;;/h1-12H,(H,32,33)(H,34,35);;/q;2*+1/p-2

InChI Key

YZSMLVDTTQOPKP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)[O-])[N+](=O)[O-])C4=CC(=C(C=C4)C(=O)[O-])[N+](=O)[O-].[K+].[K+]

Origin of Product

United States

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